molecular formula C9H14N2O2 B13275431 Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

Cat. No.: B13275431
M. Wt: 182.22 g/mol
InChI Key: DLASKGZCLCGVSN-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a propanoate ester group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . Another method involves the reaction of 1,3-diketones with hydrazine, followed by esterification to introduce the propanoate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazoles.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate enzymatic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate ester group enhances its solubility and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-6-5-10-11(3)8(6)7(2)9(12)13-4/h5,7H,1-4H3

InChI Key

DLASKGZCLCGVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C)C(=O)OC

Origin of Product

United States

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